molecular formula C18H22N2S B15328068 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine

Cat. No.: B15328068
M. Wt: 298.4 g/mol
InChI Key: PNAPAUAXICLVHP-UHFFFAOYSA-N
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Description

1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a piperazine ring substituted with a phenyl group that is further substituted with a sulfanyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine typically involves the reaction of 2,4-dimethylphenylthiol with a suitable piperazine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often include the use of phosphine ligands and a base, such as potassium carbonate, in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can achieve high yields and purity by optimizing parameters such as temperature, solvent ratio, and residence time .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons .

Scientific Research Applications

1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine involves its interaction with specific molecular targets. It is known to modulate the activity of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. This modulation can influence neurotransmitter release and neuronal signaling pathways, which may contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-[3-(2,4-dimethylphenyl)sulfanylphenyl]piperazine

InChI

InChI=1S/C18H22N2S/c1-14-6-7-18(15(2)12-14)21-17-5-3-4-16(13-17)20-10-8-19-9-11-20/h3-7,12-13,19H,8-11H2,1-2H3

InChI Key

PNAPAUAXICLVHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC(=C2)N3CCNCC3)C

Origin of Product

United States

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